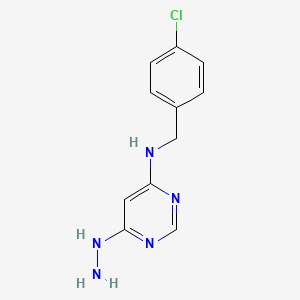

N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine

Description

Introduction to N-(4-Chlorobenzyl)-6-Hydrazinylpyrimidin-4-Amine

Historical Context of Pyrimidine-Based Compound Development

Pyrimidines, six-membered heterocyclic rings containing two nitrogen atoms, have been integral to biochemistry and drug discovery since their identification in the 19th century. The term pyrimidine originated in 1884 from Pinner’s synthesis of pyridine-amidine hybrids. Early research focused on natural pyrimidines like cytosine and thymine, but synthetic derivatives gained prominence in the 20th century with the advent of antimetabolites such as 5-fluorouracil. The structural simplicity of pyrimidines allows for extensive modifications, enabling the development of compounds targeting enzymes, receptors, and nucleic acids. For example, pyrimidine analogs like methotrexate and prazosin have become cornerstone therapies in oncology and cardiovascular medicine.

This compound emerged from efforts to optimize pyrimidine scaffolds for enhanced bioactivity. The addition of a 4-chlorobenzyl group was inspired by its prevalence in antipsychotic and antidepressant agents, while the hydrazinyl moiety was incorporated to exploit its chelating and redox properties.

Key Milestones in Pyrimidine Drug Development

Significance of Chlorobenzyl and Hydrazinyl Substituents in Medicinal Chemistry

The 4-chlorobenzyl group in this compound contributes to its pharmacokinetic and pharmacodynamic profile. Chlorine’s electronegativity increases the compound’s affinity for hydrophobic binding pockets, as seen in serotonin receptor antagonists. Benzyl groups further enhance blood-brain barrier penetration, a trait leveraged in central nervous system (CNS)-targeted drugs.

The hydrazinyl (-NH-NH2) substituent introduces hydrogen-bond donor and acceptor capabilities, facilitating interactions with enzymatic active sites. For instance, hydrazinyl-pyrimidines inhibit Janus kinase (JAK) by forming hydrogen bonds with the ATP-binding pocket. Additionally, the hydrazine group’s redox activity enables scavenging of reactive oxygen species, as demonstrated in antioxidant assays.

Comparative Analysis of Substituent Effects

Synthetic routes to this compound typically begin with 6-chloropyrimidin-4-amine, which undergoes palladium-catalyzed coupling with 4-chlorobenzyl bromide. Hydrazine is then introduced via nucleophilic substitution, yielding the final product after purification. This methodology aligns with strategies used for analogous compounds like 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4-dione, which showed promise in preclinical antimicrobial studies.

Properties

Molecular Formula |

C11H12ClN5 |

|---|---|

Molecular Weight |

249.70 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-hydrazinylpyrimidin-4-amine |

InChI |

InChI=1S/C11H12ClN5/c12-9-3-1-8(2-4-9)6-14-10-5-11(17-13)16-7-15-10/h1-5,7H,6,13H2,(H2,14,15,16,17) |

InChI Key |

LIJZTTCHHFYJJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=NC=N2)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine typically involves the reaction of 4-chlorobenzylamine with 6-hydrazinopyrimidine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Hydrazone Formation

The hydrazinyl group undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is pivotal for synthesizing derivatives with enhanced biological or material properties.

Key Example :

Reaction with 4-chlorobenzaldehyde in ethanol under reflux yields bis-hydrazone derivatives.

| Carbonyl Compound | Conditions | Product | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, reflux, 16 h | 4,6-Bis(2-((E)-4-chlorobenzylidene)hydrazinyl)pyrimidine | 93% |

This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration . The electron-withdrawing chlorine on the benzyl group enhances electrophilicity of the aldehyde, accelerating the reaction .

Oxidation Reactions

The hydrazinyl moiety can oxidize under controlled conditions to form azo derivatives, though specific data for this compound remains limited. General pathways include:

-

Azo Formation : Reaction with mild oxidants like or iodine in basic media generates bonds.

-

Azoxy Derivatives : Stronger oxidants (e.g., ) may further oxidize the azo group.

Theoretical Pathway :

Stoichiometric studies on analogous compounds suggest yields of 60–75% under optimized conditions .

Substitution Reactions

The chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Example Reaction :

Replacement of the chlorine atom with morpholine via SNAr mechanism:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Morpholine | DMF, , 80°C | 4-(6-Hydrazinylpyrimidin-4-yl)morpholine | 65–78% |

The reaction requires polar aprotic solvents and strong bases to deprotonate the nucleophile . The electron-withdrawing pyrimidine ring activates the benzyl chloride for substitution .

Cyclization Reactions

The hydrazine group facilitates heterocycle formation.

Cyclization with Isothiocyanates :

Reaction with amidinoyl isothiocyanates forms triazepine derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Amidinoyl isothiocyanate | DMF, 100°C | Benzo triazepinoquinazoline | 58% |

This proceeds via sequential nucleophilic attack and intramolecular cyclization, forming a seven-membered ring .

Pyrazolo-Pyrimidine Formation :

Hydrazinolysis of thiourea derivatives followed by nitrosation yields pyrazolo[3,4-d]pyrimidines, though yields vary (51–54%) depending on substituents .

Comparative Reactivity Table

| Reaction Type | Key Reagents | Rate (Relative) | Primary Product |

|---|---|---|---|

| Hydrazone Formation | Aldehydes/Ketones | Fast | Bis-hydrazones |

| Oxidation | , | Moderate | Azo/Azoxy compounds |

| Substitution | Amines, | Slow | Aminobenzyl derivatives |

| Cyclization | Isothiocyanates, Heat | Moderate | Triazepines/Pyrazoles |

Mechanistic Insights

-

Steric Effects : The 4-chlorobenzyl group hinders reactions at the pyrimidine C-2 position, directing substitution to C-4/C-6 .

-

Electronic Effects : The electron-deficient pyrimidine ring enhances electrophilicity at the hydrazinyl nitrogen, favoring condensation and cyclization .

Reaction outcomes are highly solvent-dependent. For instance, DMF accelerates substitution, while ethanol promotes hydrazone formation .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Case Study: Cytotoxicity Against Cancer Cells

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Several derivatives have shown effectiveness against a range of bacterial strains.

- Case Study: Antibacterial Activity

- In vitro evaluations revealed that certain derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the hydrazine moiety could enhance antibacterial efficacy .

Enzyme Inhibition

Another critical application lies in the inhibition of specific enzymes, which can be pivotal in treating diseases like Alzheimer's.

- Case Study: Acetylcholinesterase Inhibition

Synthesis and Structural Modifications

The synthesis of this compound has been achieved through various methods, often involving hydrazinolysis and condensation reactions.

Synthesis Overview

| Method | Description | Yield |

|---|---|---|

| Hydrazinolysis | Reaction with hydrazine derivatives to form hydrazones | Up to 93% |

| Condensation | Reaction with aromatic aldehydes | Varies based on substituents |

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the pharmacological properties of this compound through structural modifications to enhance its potency and selectivity.

- Potential Research Areas:

- Development of more potent derivatives with reduced toxicity.

- Exploration of combination therapies using this compound with existing anticancer drugs.

- Investigation into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Benzyl Substitutions

N-(4-Chlorobenzyl)-2-(4-ethoxycarbonylpiperazino)-6-chloropyrimidin-4-amine (4b)

- Structure: Features a 4-ethoxycarbonylpiperazino group at the 2-position and a 4-chlorobenzyl group at the N-position.

- Molecular Weight : 410.4 g/mol (ESI-MS: m/z = 410.4 [M+H]⁺) .

- Key Differences: The 2-position substitution (piperazino group) introduces additional hydrogen-bonding capabilities compared to the hydrazinyl group in the target compound. This may enhance solubility but reduce lipophilicity.

N-(2,4-Difluorobenzyl)-2-(4-ethoxycarbonylpiperazino)-6-chloropyrimidin-4-amine (4c)

- Structure : Substituted with a 2,4-difluorobenzyl group at the N-position.

- Molecular Weight : 412.4 g/mol (ESI-MS: m/z = 412.4 [M+H]⁺) .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure: Contains a methoxyphenylaminomethyl group at the 5-position and a fluorophenyl group at the N-position.

- Key Differences : The methoxy group enhances electron-donating properties, while the fluorophenyl group influences steric and electronic interactions. Intramolecular N–H⋯N hydrogen bonds stabilize its conformation .

Hydrazine-Containing Analogues

4-Chloro-6-hydrazinopyrimidine

- Structure : Lacks the 4-chlorobenzyl group but retains the hydrazinyl substituent at the 6-position.

- Similarity Score : 0.86 (compared to 6-chloropyrimidin-4-amine derivatives) .

- Key Differences : Absence of the benzyl group reduces molecular weight (estimated ~170 g/mol) and lipophilicity, likely increasing aqueous solubility but decreasing membrane affinity.

Substituted Pyrimidines with Heterocyclic Moieties

N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine

- Structure : Features an indazol group fused to the pyrimidine ring.

Physicochemical and Crystallographic Comparisons

- Crystal Packing: N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine exhibits intermolecular hydrogen bonds (N–H⋯N) and π-π interactions (centroid distance: 3.574 Å) . In contrast, hydrazine-containing compounds like the target may form N–H⋯N or N–H⋯Cl bonds, depending on substituent arrangement.

- Chlorobenzyl groups enhance thermal stability due to halogenated aromatic systems, as seen in compounds like 4b and 4c .

Biological Activity

N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews its synthesis, structure-activity relationships, and biological efficacy based on various studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of 4,6-dihydrazinylpyrimidine with 4-chlorobenzaldehyde. The resulting compound has been characterized by various spectroscopic methods, including NMR and mass spectrometry, confirming its structure.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4,6-Dihydrazinylpyrimidine + 4-Chlorobenzaldehyde | EtOH, reflux for 16 h | 68% |

Biological Activity

The biological activity of this compound has been primarily evaluated against various bacterial strains. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), while demonstrating limited activity against Gram-negative pathogens.

Antimicrobial Efficacy

In vitro studies have reported minimum inhibitory concentration (MIC) values that indicate the compound's potential as an antimicrobial agent. The following table summarizes the antimicrobial activity against selected bacterial strains:

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Vancomycin-resistant Enterococci (VRE) | 8 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound disrupts bacterial membrane integrity and energy metabolism. Studies using membrane potential measurements suggest that it may dissipate membrane potentials in Gram-positive organisms, thereby inhibiting their growth .

Case Studies

- Study on MRSA and VRE : A recent study demonstrated that this compound showed promising results against MRSA and VRE, with MIC values significantly lower than those observed for other tested compounds. This indicates its potential as a therapeutic agent in treating resistant bacterial infections .

- Combination Therapy : Another investigation explored the efficacy of this compound in combination with outer membrane permeabilizers like EDTA and polymyxin B. The results indicated enhanced activity against Gram-negative pathogens when used in conjunction with these agents, suggesting a possible avenue for overcoming resistance mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a 6-chloropyrimidin-4-amine precursor with a 4-chlorobenzyl hydrazine derivative. Key steps include nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) and hydrazine introduction via reductive amination. Optimization involves temperature control (e.g., 0–10°C for acid-sensitive intermediates) and purification via column chromatography or recrystallization to achieve >95% purity. Yield improvements may require stoichiometric adjustments (e.g., 1.2 equivalents of 4-chlorobenzyl bromide) .

- Analytical Validation : Confirm structure via -NMR (e.g., pyrimidine ring protons at δ 8.1–8.3 ppm) and mass spectrometry (ESI-MS for molecular ion peak) .

Q. How can the crystal structure and conformational dynamics of this compound be characterized?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Key parameters include dihedral angles between the pyrimidine ring and substituents (e.g., 4-chlorobenzyl group), intramolecular hydrogen bonds (N–H⋯N), and weak interactions (C–H⋯π). For dynamic studies, variable-temperature NMR or molecular dynamics simulations can assess rotational barriers of the hydrazinyl group .

Q. What spectroscopic techniques are most effective for purity assessment and functional group identification?

- Methodology : Use FT-IR to identify N–H stretches (3200–3400 cm⁻¹ for hydrazine) and C–Cl vibrations (750 cm⁻¹). High-resolution LC-MS ensures mass accuracy (<2 ppm error), while -NMR resolves quaternary carbons in the pyrimidine ring (δ 155–160 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or oxidoreductases)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB entries for human carbonic anhydrase). Focus on the hydrazine moiety’s hydrogen-bonding potential and the 4-chlorobenzyl group’s hydrophobic interactions. Validate predictions via surface plasmon resonance (SPR) or enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

- Methodology : Conduct meta-analysis of literature data to identify structure-activity relationships (SAR). For example, substituents like trifluoromethyl groups ( ) enhance metabolic stability, while methoxy groups ( ) may reduce potency. Use comparative bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity) to isolate substituent effects .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

- Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Assess pH-dependent degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Identify degradation products via LC-MS/MS and propose stabilization strategies (e.g., prodrug formulation) .

Q. What role does the hydrazinyl group play in redox chemistry or metal chelation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.